tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate
Description
Chemical Name: tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate CAS Number: 1400764-63-7 Molecular Formula: C₁₂H₁₇F₂NO₃ Molecular Weight: 273.27 g/mol (calculated) Purity: Available at 95% (research grade) and 99% (industrial grade) . Supplier: CHEMLYTE SOLUTIONS CO.,LTD (China) .
This compound features a piperidine ring substituted with two fluorine atoms at the 3,3-positions, a formyl group at the 4-position, and a methyl group also at the 4-position. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and modulates reactivity. The formyl group (-CHO) makes it a versatile intermediate for nucleophilic additions (e.g., forming Schiff bases) in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAIIAXQAOIFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127028 | |
| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404196-21-9 | |
| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404196-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Functionalization
- The synthesis often begins with tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate , which is commercially available or prepared via fluorination and hydroxylation steps on piperidine derivatives.
- This intermediate contains the difluoro substituents at the 3-position and a hydroxyl at the 4-position, with the nitrogen protected by a tert-butyl carbamate group.
Oxidation of the Hydroxyl Group to Formyl
- The key step to obtain the 4-formyl group is the oxidation of the 4-hydroxyl to the corresponding aldehyde .
- The preferred reagent is Dess-Martin periodinane (DMP) , a mild and selective oxidant that converts secondary alcohols to aldehydes efficiently.
- Reaction conditions:
- Solvent: Dry dichloromethane (CH2Cl2)
- Temperature: 0 °C to room temperature (20 °C)
- Atmosphere: Inert (nitrogen)
- Reaction time: Stirring until completion, typically monitored by TLC or LC-MS
- Workup: Saturated aqueous sodium bicarbonate and sodium sulfite solutions are used to quench excess oxidant and byproducts. The organic layer is dried (MgSO4), filtered, and concentrated under reduced pressure.
- Post-treatment: The crude aldehyde is stirred with molecular sieves in CH2Cl2 for 24 hours to remove residual water, yielding tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid.
Alternative Synthetic Steps and Functional Group Transformations
- In some protocols, the aldehyde intermediate is further reacted via Wittig or Horner–Wadsworth–Emmons reactions to introduce additional substituents at the 4-position, but these are beyond the scope of the formyl preparation.
- The use of potassium tert-butoxide in 2-methyltetrahydrofuran (2-Me-THF) at low temperature (0 °C) facilitates deprotonation and subsequent nucleophilic substitution reactions on related intermediates.
Reaction Data Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxyl to aldehyde oxidation | Dess-Martin periodinane, CH2Cl2, 0 °C to 20 °C, N2 | Not specified (high purity) | Mild, selective oxidation; yellow solid product after drying |
| Workup and drying | Saturated NaHCO3, Na2SO3 aqueous washes, MgSO4 drying | - | Removal of oxidant residues and water |
| Optional nucleophilic substitution | Potassium tert-butoxide, 2-Me-THF, 0 °C, Argon atmosphere | - | Used for further derivatization |
Research Findings and Analysis
- The oxidation with Dess-Martin periodinane is favored due to its mildness, which preserves the sensitive difluoro substituents and Boc protecting group without overoxidation or ring opening.
- Molecular sieves are critical post-oxidation to ensure removal of moisture, which can otherwise hydrate the aldehyde or cause side reactions.
- The tert-butyl carbamate group provides stability and solubility advantages during the synthesis and purification steps.
- The reaction conditions are reproducible and scalable, suitable for both laboratory synthesis and potential industrial applications.
- LC-MS data confirm the formation of the aldehyde product with characteristic retention times and mass-to-charge ratios consistent with the expected molecular ion.
Summary Table of Key Preparation Steps
| Intermediate | Reagent/Condition | Product | Physical State | Analytical Data |
|---|---|---|---|---|
| tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Dess-Martin periodinane, CH2Cl2, 0-20 °C, N2 | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (aldehyde) | Yellow solid | LC-MS: [M-CH3+H]+ = 291.27; tR = 0.88 and 0.93 min |
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Formyl → Carboxylic Acid | KMnO₄, acidic conditions | 3,3-Difluoro-4-methyl-4-carboxypiperidine derivative |
This reaction is critical for introducing carboxylic acid functionality, enabling further derivatization for pharmaceutical intermediates.
Reduction Reactions
The formyl group can be selectively reduced to a hydroxymethyl group:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Formyl → Hydroxymethyl | NaBH₄, THF, 0°C to RT | 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine derivative |
Reduction preserves the piperidine ring while generating alcohols for downstream reactions like esterification or etherification.
Substitution Reactions
The difluoromethyl groups participate in nucleophilic substitution under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Fluorine → Alkoxy | NaH, DMF, 0°C → RT | 3-Alkoxy-3-fluoro-4-formyl-4-methylpiperidine derivative |
For example, treatment with sodium hydride and chloropyrazine yields pyrazine-substituted derivatives .
Condensation Reactions
The formyl group engages in condensation with amines or hydrazines:
Wittig reactions extend conjugation, useful for synthesizing bioactive molecules .
Functional Group Interconversion
The tert-butyl ester undergoes hydrolysis to free carboxylic acids:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ester → Carboxylic Acid | TFA, DCM, RT | 3,3-Difluoro-4-formyl-4-methylpiperidine carboxylic acid |
Acid-mediated deprotection is essential for generating reactive intermediates in drug discovery .
Industrial and Scalable Reactions
Large-scale synthesis employs continuous flow reactors for:
-
Automated protection/deprotection of the piperidine nitrogen.
-
High-yield oxidation-reduction sequences with >90% efficiency .
Key Reaction Mechanisms
-
Formyl Oxidation : Proceeds via radical intermediates in acidic KMnO₄ conditions.
-
Difluoromethyl Substitution : SN2 mechanism facilitated by the electron-withdrawing effect of fluorine .
-
Wittig Reaction : Ylide attack on the formyl carbon generates alkenes .
This compound’s versatility in oxidation, reduction, and condensation makes it invaluable for synthesizing complex molecules in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate serves as an important intermediate in organic synthesis. Its unique structure makes it valuable for creating more complex molecules through various chemical reactions, including oxidation, reduction, and substitution .
Biology
The compound is used in biological research to study the effects of difluoromethyl and formyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into metabolic pathways and biochemical processes .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It may serve as a precursor for drug development due to its biological activity and ability to modulate specific molecular targets .
Research indicates that this compound exhibits notable biological activities. The following table summarizes its potential biological effects:
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Modulates enzyme activity through specific binding interactions. |
| Antimicrobial Properties | Exhibits potential antimicrobial effects against certain pathogens. |
| Anti-inflammatory Effects | May influence inflammatory pathways, offering therapeutic benefits in inflammatory diseases. |
These activities suggest that the compound could play a role in developing new therapeutic agents .
Case Study 1: Drug Development
A study explored the synthesis of derivatives of this compound to evaluate their efficacy as anti-inflammatory agents. The results demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for further development as anti-inflammatory drugs .
Case Study 2: Biological Mechanism Investigation
Another investigation focused on the interaction of this compound with specific receptors involved in metabolic regulation. The findings revealed that the difluoromethyl group enhances binding affinity to target receptors, suggesting that modifications to the piperidine structure can optimize pharmacological properties .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl and formyl groups play crucial roles in its reactivity and interaction with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound is compared to five analogs (Table 1), highlighting substituent effects on reactivity, stability, and applications.
Table 1: Comparative Analysis of Piperidine Derivatives
Detailed Analysis of Substituent Effects
Fluorination
- Target Compound: The 3,3-difluoro substitution increases electronegativity, altering ring conformation and enhancing metabolic stability compared to non-fluorinated analogs like 1-Boc-4-Formyl-4-methylpiperidine .
- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate : A single fluorine at C3 paired with a hydroxyl group at C4 reduces electrophilicity but improves solubility via H-bonding .
Formyl Group
- The formyl group in the target compound distinguishes it from brominated (e.g., 1303974-03-9) or hydroxylated (e.g., 955028-88-3) analogs. It enables condensation reactions, making it valuable for synthesizing imines or hydrazones .
Methyl Group
Biological Activity
tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate (CAS: 1400764-63-7) is a chemical compound characterized by its unique structural features, including a piperidine ring with difluoromethyl and formyl substituents. Its molecular formula is C12H19F2NO3, and it has garnered attention in both chemistry and biology for its potential applications in drug development and biochemical research.
This compound exhibits a molecular weight of 263.29 g/mol and is known for its high purity levels (≥95%) in commercial preparations . The synthesis involves multiple steps that typically include the formation of the piperidine ring and the introduction of difluoromethyl and formyl groups through specific chemical reactions.
The biological activity of this compound is largely attributed to its interactions with various molecular targets. The difluoromethyl and formyl groups are crucial for its reactivity, influencing how the compound interacts with enzymes and receptors involved in metabolic pathways. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Research has indicated that this compound may possess several biological activities:
Table 1: Summary of Biological Activities
Notable Research
A study published in Molecules explored the structure-activity relationship of piperidine derivatives, including compounds similar to this compound. It was found that modifications to the functional groups significantly impacted their biological activity, particularly in inhibiting inflammatory pathways in macrophages .
Another investigation focused on the compound's potential as a drug precursor, highlighting its role in synthesizing more complex molecules aimed at treating neurodegenerative diseases .
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique reactivity patterns due to its specific substituents. For instance:
| Compound Comparison | Key Differences |
|---|---|
| tert-butyl 3,3-Difluoro-4-methylpiperidine | Lacks formyl group; different reactivity |
| tert-butyl 4-formyl-4-methylpiperidine | Lacks difluoromethyl group; altered properties |
| tert-butyl 3,3-Difluoro-4-formylpiperidine | Similar structure but distinct biological activities |
Q & A
Advanced Research Question
- IR Spectroscopy : Detect enol tautomers via O–H stretches (~3200 cm) absent in keto forms.
- NMR Spectroscopy : chemical shifts > 190 ppm confirm the aldehyde (keto form), while enol carbons appear at 160–170 ppm .
- X-ray Crystallography : Directly visualizes the dominant tautomer in the solid state .
How can the Boc-protecting group be selectively removed without degrading the difluoro substituents?
Basic Research Question
Acidolysis : Use 4 M HCl in dioxane (0°C, 2 hr) for Boc removal. Avoid TFA, which may protonate fluorines and destabilize the ring .
Alternative : Enzymatic deprotection (e.g., lipases) under neutral conditions preserves sensitive groups .
What computational methods predict the compound’s stability under physiological conditions?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the formyl group in aqueous buffers (pH 7.4).
- DFT Calculations : Assess the energy barrier for Boc cleavage or fluorine hydrolysis. used DFT to validate NMR assignments in similar tert-butyl derivatives .
How do steric effects from the tert-butyl group impact crystallization attempts?
Advanced Research Question
The bulky tert-butyl group:
- Hinders Crystal Packing : Leads to oily residues or low-quality crystals. Mitigate by co-crystallizing with small-molecule guests (e.g., thiourea derivatives) .
- Induces Disorder : Resolve using SHELXL’s PART instructions and refining occupancy factors .
What strategies optimize the synthesis yield of this compound on a multigram scale?
Basic Research Question
- Stepwise Fluorination : Introduce fluorine via DAST (diethylaminosulfur trifluoride) in anhydrous DCM at −78°C to minimize side reactions .
- Batch Purification : Use flash chromatography with gradients of EtOAc/hexane (10–30%) for Boc-protected intermediates .
- Quality Control : Monitor reaction progress via inline FTIR for aldehyde formation (C=O stretch at ~1700 cm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
